molecular formula C9H15ClN2 B2790534 (4-Ethylbenzyl)hydrazine hydrochloride CAS No. 1269376-23-9; 887587-03-3

(4-Ethylbenzyl)hydrazine hydrochloride

Cat. No.: B2790534
CAS No.: 1269376-23-9; 887587-03-3
M. Wt: 186.68
InChI Key: IRLDDVRFQUNSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylbenzyl)hydrazine hydrochloride (CAS 1269376-23-9) is a substituted hydrazine derivative featuring an ethyl group para to the benzyl-hydrazine moiety. This compound is primarily utilized in organic synthesis as a nucleophilic building block for constructing heterocycles, pharmaceuticals, and functional materials. Its structure combines the reactivity of hydrazine with the steric and electronic effects of the ethyl-substituted benzyl group, making it distinct from simpler hydrazine salts .

Properties

IUPAC Name

(4-ethylphenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-8-3-5-9(6-4-8)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDDVRFQUNSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

The following table summarizes key structural, synthetic, and functional differences between (4-Ethylbenzyl)hydrazine hydrochloride and analogous compounds:

Compound Name CAS Number Substituent Molecular Weight Key Applications Reactivity Notes
(4-Ethylbenzyl)hydrazine HCl 1269376-23-9 Ethyl (C₂H₅) 216.72 g/mol Heterocycle synthesis, drug intermediates Moderate nucleophilicity; ethyl enhances lipophilicity
(4-Methoxybenzyl)hydrazine HCl 2011-48-5 Methoxy (OCH₃) 214.68 g/mol Photovoltaic materials, antioxidants Electron-donating methoxy increases nucleophilicity
(4-Ethoxyphenyl)hydrazine HCl 76014-10-3 Ethoxy (OC₂H₅) 216.72 g/mol Dye synthesis, agrochemicals Ethoxy improves solubility in polar solvents
(4-Nitrophenyl)hydrazine HCl 636-99-7 Nitro (NO₂) 207.61 g/mol Analytical reagents (carbonyl detection) Electron-withdrawing nitro reduces nucleophilicity; higher toxicity
4-Hydrazinylbenzoic acid HCl 6296-89-5 Carboxylic acid 200.62 g/mol Polymer crosslinking, metal chelation Acidic group enables coordination chemistry

Q & A

Q. What are the common synthetic routes for preparing (4-Ethylbenzyl)hydrazine hydrochloride?

The synthesis typically involves hydrazine derivatives reacting with substituted benzyl halides or carbonyl compounds. For example, hydrazine hydrochloride can condense with 4-ethylbenzaldehyde under reflux in ethanol, followed by acidification to form the hydrochloride salt. Key steps include refluxing with hydrazine hydrate in polar solvents (e.g., ethanol) and purification via crystallization .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate molecular structure, while elemental analysis confirms stoichiometry. X-ray crystallography may be used for definitive structural elucidation .

Q. How can researchers evaluate the biological activity of this compound?

Standard assays include antimicrobial testing (e.g., disc diffusion against bacterial/fungal strains), enzyme inhibition studies (e.g., aminopeptidase N or VEGFR2 assays), and cytotoxicity screening (e.g., MTT assays on cancer cell lines). Solubility in DMSO or saline is optimized for in vitro studies .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation occurs under prolonged heat (>40°C) or acidic/alkaline conditions. Use desiccants and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, pH) influence the yield and selectivity of its synthesis?

  • Temperature: Higher reflux temperatures (70–80°C) accelerate hydrazone formation but risk side reactions (e.g., oxidation).
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, while ethanol minimizes byproducts.
  • pH: Acidic conditions (pH 3–4) favor protonation of intermediates, improving crystallinity. Kinetic studies show pseudo-first-order behavior under optimized conditions .

Q. What mechanistic insights explain its reactivity in forming heterocyclic derivatives (e.g., triazoles, pyrazolines)?

The hydrazine moiety acts as a nucleophile, attacking electrophilic carbons in carbonyl groups or α,β-unsaturated systems. For triazole synthesis, cyclocondensation with nitriles or alkynes follows a Huisgen-type mechanism. Substituents on the ethylbenzyl group modulate electronic effects, altering reaction rates and regioselectivity .

Q. How can structural modifications enhance its bioactivity or reduce toxicity?

  • Bioactivity: Introducing electron-withdrawing groups (e.g., halogens) at the para position increases antimicrobial potency by enhancing membrane penetration.
  • Toxicity: Replacing the ethyl group with polar substituents (e.g., hydroxyl) reduces hepatotoxicity, as shown in SAR studies of analogous hydrazines .

Q. What strategies resolve contradictions in stability data under varying environmental conditions?

Accelerated stability testing (40°C/75% RH) combined with HPLC-MS analysis identifies degradation pathways (e.g., hydrolysis or oxidation). Contradictions arise from impurities in starting materials; stringent purification (e.g., recrystallization) and controlled storage protocols improve reproducibility .

Q. How does its hydrochloride salt form impact solubility and crystallinity compared to freebase analogs?

The hydrochloride salt enhances aqueous solubility (critical for biological assays) via ionic interactions. Crystallinity is improved due to stronger hydrogen bonding, as evidenced by sharper XRD peaks. Freebase forms exhibit higher lipid solubility but lower stability .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations model binding affinities to targets like MMP9 or VEGFR2. QSAR models correlate substituent effects (e.g., logP, Hammett constants) with inhibitory activity, guiding rational design .

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